molecular formula C13H10BrN3O3S3 B2706969 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide CAS No. 1795302-35-0

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide

Cat. No.: B2706969
CAS No.: 1795302-35-0
M. Wt: 432.33
InChI Key: DKZVPJOXFWYGFE-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the thiophene and sulfonamide groups. Common reagents used in these reactions include bromine, cyclopropylamine, and thiophene derivatives. The reaction conditions often involve the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new heterocyclic rings or functional groups.

Scientific Research Applications

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
  • 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide stands out due to its unique combination of heterocyclic rings and functional groups. This structure imparts specific chemical and biological properties that make it particularly valuable for research and development in various fields .

Properties

IUPAC Name

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S3/c14-9-3-4-10(22-9)23(18,19)17-8-5-6-21-11(8)13-15-12(16-20-13)7-1-2-7/h3-7,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZVPJOXFWYGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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